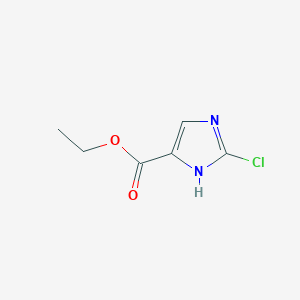

Ethyl 2-chloro-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGBKXHTHPXYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-74-3 | |

| Record name | ethyl 2-chloro-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of α-Chlorooxaloacetic Acid Diethyl Esters

The most industrially adopted method involves cyclocondensation of α-chlorooxaloacetic acid diethyl ester with butamidine or its acid salts. This three-step process, patented by, eliminates the need for harsh oxidants like fuming nitric acid.

Reaction Mechanism

- Nucleophilic Attack : Butamidine’s amidine group attacks the α-chloro carbonyl of diethyl α-chlorooxaloacetate, forming a tetrahedral intermediate.

- Cyclization : Intramolecular dehydration yields the imidazole core.

- Esterification : Ethanol mediates transesterification to finalize the ethyl carboxylate group.

Optimization Parameters

- Catalyst : Triethylamine (2.5 eq.) enhances cyclization efficiency.

- Temperature : 60–70°C balances reaction rate and byproduct suppression.

- Yield : 82–89% with >98% purity after recrystallization (ethyl acetate/hexane).

Advantages :

Microwave-Assisted 1,5-Electrocyclization

A one-pot synthesis leveraging microwave irradiation accelerates 1,5-electrocyclization of 1,2-diaza-1,3-diene intermediates.

Protocol

- Hydrazone Formation : Ethyl 2-chloro-3-oxohexanoate reacts with hydrazine hydrate.

- Microwave Cyclization : Irradiation at 150°C for 20 minutes induces electrocyclic ring closure.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product.

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 20 minutes |

| Yield | 76% |

| Purity (HPLC) | 97.5% |

Applications : Ideal for small-scale, high-throughput synthesis of analogs.

Transesterification of Lactone Intermediates

Patent US8618308B2 details a lactone-mediated route to enhance purity:

Steps

- Hydrolysis : Diethyl 2-propylimidazole-4,5-dicarboxylate undergoes base hydrolysis (NaOH, 80°C).

- Lactonization : Intramolecular esterification forms 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole.

- Transesterification : Ethanol and p-toluenesulfonic acid (0.5 eq.) yield the target compound.

Purification Strategy

- Washing : Saturated NaHCO₃ removes acidic impurities.

- Crystallization : Ethyl acetate/water (1:3) achieves >99.5% purity.

Scale-Up Data :

Grignard Reagent-Mediated Alkylation

A multi-step approach using Grignard reagents is documented in:

- Claisen Condensation : Ethyl chloroacetate and ethyl oxalate form diethyl oxalylacetate.

- Cyclization with Butyramidinium : Forms diethyl 2-propylimidazole-4,5-dicarboxylate.

- Grignard Addition : CH₃MgBr selectively methylates the 4-position, followed by acid quenching (NH₄Cl).

Critical Observations

pH-Controlled Condensation of Pentamidine Hydrochloride

CN103214420A emphasizes pH control during pentamidine hydrochloride and glyoxal condensation:

Process Overview

- Condensation : Conducted at pH 6.5–7.0 (NaOH) to minimize byproducts.

- Dehydration : H₂SO₄ (0.1 eq.) removes water, forming 2-butyl-4-chloroimidazole.

- Vilsmeier–Haack Reaction : POCl₃/DMF introduces the formyl group.

Yield Correlation with pH

| pH Range | Yield (%) | Byproducts (%) |

|---|---|---|

| 6.0–6.5 | 68 | 1.2 |

| 6.5–7.0 | 75 | 0.8 |

| >7.5 | 52 | 4.5 |

Industrial Relevance : Reduced waste generation (E-factor: 3.2).

Comparative Analysis of Synthetic Methods

Key Trends :

- Cyclocondensation and transesterification offer superior yields and scalability.

- Microwave synthesis reduces time but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydride.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

- Substitution reactions can yield various substituted imidazoles.

- Reduction reactions can produce ethyl imidazole-5-carboxylate.

- Oxidation reactions can result in imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-1H-imidazole-5-carboxylate has been extensively studied for its potential therapeutic effects:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties: Various studies have explored the anticancer effects of compounds derived from this compound. A notable case involved testing against liver carcinoma cell lines, where specific derivatives displayed promising IC50 values, indicating effective cytotoxicity .

- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory potential, contributing to the development of new therapeutic agents targeting inflammatory diseases.

Organic Synthesis Applications

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules:

- Substitution Reactions: The chloro group allows for nucleophilic substitution reactions, leading to various substituted imidazoles that can be further modified for specific applications in pharmaceuticals.

- Reduction and Oxidation Reactions: The compound can undergo reduction to yield ethyl imidazole-5-carboxylate or oxidation to produce imidazole N-oxides, expanding its utility in synthetic pathways.

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals:

- Pesticide Development: Its derivatives may serve as active ingredients in pesticides due to their biological activity against plant pathogens and pests.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the imidazole ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

- Chloro vs. Bromo Substituents : The chlorine atom in ethyl 2-chloro-1H-imidazole-5-carboxylate offers moderate electronegativity, balancing reactivity and stability. In contrast, bromo analogs (e.g., ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate) exhibit higher polarizability, favoring nucleophilic substitutions .

- Amino vs.

Carboxylate Positional Isomerism

The position of the carboxylate group significantly impacts molecular interactions:

- Ethyl 1-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylate : Bulky aryl substitutions at the 1-position sterically hinder the carboxylate group, reducing intermolecular interactions but enhancing selectivity in biological targets .

Data Tables

Biological Activity

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

This compound is an imidazole derivative characterized by the presence of a chloro substituent at the second position and a carboxylate group at the fifth position. Its molecular formula is with a molecular weight of approximately 211.05 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through nucleophilic substitution reactions facilitated by the chloro group. The imidazole ring can interact with various enzymes and receptors, modulating biological pathways. Although the precise targets are not fully elucidated, imidazole derivatives are known to exhibit a broad range of activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound has potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related imidazole derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity:

The compound's anticancer potential has also been explored in several studies. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing novel cancer therapies .

Anti-inflammatory Effects:

this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases. This activity is likely linked to its ability to modulate immune responses through interactions with inflammatory mediators .

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated varying degrees of inhibition, with minimum inhibitory concentrations (MICs) indicating significant activity against certain strains . -

Cytotoxicity Assessment:

In another research project, this compound was tested for cytotoxicity against several human cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate | Significant | Anti-inflammatory |

| Ethyl 1H-imidazole-5-carboxylate | Low | Moderate | None |

| 2-Chloro-1H-imidazole-4-carboxylate | High | Low | Antifungal |

Applications

Medicinal Chemistry:

this compound serves as a valuable building block in synthesizing pharmaceuticals targeting various diseases due to its versatile chemical properties.

Agricultural Chemistry:

The compound is also utilized in developing agrochemicals, where its biological activities can be harnessed for pest control and crop protection.

Industrial Uses:

In addition to medicinal applications, it finds use in producing dyes and other industrial chemicals due to its reactive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.